4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid -

4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

Catalog Number: EVT-4526298
CAS Number:
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: These reactions involve the formation of a cyclic compound from a dicarbonyl compound and a hydrazine derivative. []
  • N-Formylation and N-Acetylation: These reactions introduce formyl or acetyl groups to the pyrazole ring, usually using formic acid or acetic anhydride under specific conditions. []
Molecular Structure Analysis

Similar molecules in the papers exhibit structural features like a modest puckering of the reduced pyrazole ring into an envelope conformation. []

Chemical Reactions Analysis
  • Formation of Oxazepine Derivatives: Reactions with phthalic anhydride or malic anhydride can lead to the formation of oxazepine rings fused to the pyrazole core. [, ]
  • Synthesis of Pyrazoline-5-ones: Condensation reactions with hydrazides can result in the formation of pyrazoline-5-one derivatives, often investigated for their biological activities. []
Mechanism of Action

Although the specific mechanism of action for 4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is not discussed, a related study on NMDA receptor antagonists provides insights [, ]. DQP-1105, a structurally similar compound, demonstrates non-competitive inhibition of NMDA receptors containing GluN2C or GluN2D subunits. Its mechanism involves:

  • Voltage-independent Inhibition: DQP-1105 inhibits receptor activity regardless of membrane potential. [, ]
  • Insurmountable Antagonism: Inhibition cannot be overcome by increasing the concentration of co-agonists glutamate or glycine. [, ]
  • Pre-gating Inhibition: The compound appears to block a step before channel opening, affecting the stability of the open pore conformation. [, ]
Applications
  • Antinociceptive Activity: A pyrazolyl-thiazole derivative displayed antinociceptive effects in mice, primarily mediated through opioid receptors. [] This suggests that structurally similar compounds, including potentially the one , could be explored for pain management.
  • Antimicrobial Activity: Pyrazoline-5-one derivatives, structurally related to the compound , exhibited promising antibacterial and antifungal properties against a range of microorganisms. [] This highlights the potential for developing new antimicrobial agents based on similar structural motifs.
  • Compound Description: DQP-1105 is a potent and selective antagonist of NMDA receptors containing GluN2C or GluN2D subunits. It exhibits at least 50-fold selectivity over those containing GluN2A or GluN2B subunits. DQP-1105 demonstrates non-competitive inhibition, suggesting it acts by binding to a site distinct from the glutamate and glycine binding sites. [, ]
  • Relevance: DQP-1105 shares a significant structural similarity with 4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid. Both compounds possess a 4,5-dihydro-1H-pyrazole ring substituted at the 1-position with a butanoic acid chain terminating in a carboxylic acid group. Furthermore, both contain a 4-bromophenyl substituent attached to the pyrazole ring, although at different positions. The presence of these common structural motifs suggests potential similarities in their binding modes or pharmacological profiles. [, ]
  • Compound Description: This compound is a chalcone derivative, characterized by its α,β-unsaturated ketone system. It serves as an intermediate in a synthetic route towards the preparation of reduced bipyrazoles. []
  • Relevance: While this compound doesn't share the complete core structure of 4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid, it exhibits notable structural similarities. Both compounds feature a 1-phenyl-1H-pyrazole moiety, a 4-bromophenyl substituent, and a three-carbon chain linking the pyrazole to the bromophenyl group. These shared features highlight a common structural basis, despite belonging to different chemical classes. []
  • Compound Description: These compounds are pyrazole derivatives incorporating a diazenyl linkage and a phenol group. [, ]
  • Relevance: Although these compounds differ significantly in their overall structure from 4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid, they share a crucial commonality: the presence of a 4-bromophenyl-substituted dihydropyrazole ring system. This structural motif is central to both compounds and suggests potential shared features in their chemical behavior or interactions with biological targets. [, ]
  • Compound Description: This series of compounds are phenylhydrazone derivatives, featuring a pyrazolone ring, a phenoxy-acetic acid moiety, and a substituted thiazole ring. These compounds have demonstrated promising antimicrobial activities against various bacterial and fungal strains. []
  • Relevance: These derivatives are structurally related to 4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid through their shared 3-methyl-4,5-dihydro-pyrazol-one core. Both structures contain a pyrazolone ring substituted with a methyl group at the 3-position. The variations in substituents and their positions on the pyrazolone ring in these related compounds provide insights into structure-activity relationships and could guide further modifications of 4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid for potential biological activity exploration. []

Properties

Product Name

4-(4-bromophenyl)-2-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

IUPAC Name

4-(4-bromophenyl)-2-(3-methylpyrazol-1-yl)-4-oxobutanoic acid

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

InChI

InChI=1S/C14H13BrN2O3/c1-9-6-7-17(16-9)12(14(19)20)8-13(18)10-2-4-11(15)5-3-10/h2-7,12H,8H2,1H3,(H,19,20)

InChI Key

KWSRUFVZDZMRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.